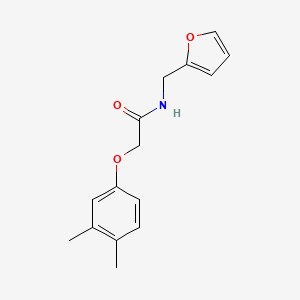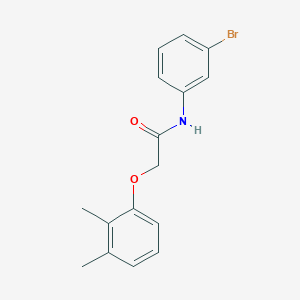
2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives, including structures similar to 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide, involves multi-step chemical processes. For instance, compounds with dimethylphenoxy and furylmethyl groups have been synthesized through reactions involving acetylation, ethylation, and condensation steps. These procedures yield compounds with specific functional groups intended for further investigation of their pharmacological activities (Pękala et al., 2011).
Molecular Structure Analysis
The molecular structure of related acetamides has been analyzed using various spectroscopic techniques and crystallography. For example, compounds within this family exhibit specific crystalline structures and hydrogen bonding patterns that contribute to their physical and chemical properties. The molecular docking studies also provide insights into the potential interactions of these compounds with biological targets (Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives undergo a variety of chemical reactions, including those involving the substitution of functional groups, which significantly impact their chemical properties. The reactivity of these compounds towards different reagents and conditions can lead to the synthesis of a wide range of products with diverse biological activities. For example, N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides have been synthesized, showcasing the versatility of these compounds in organic synthesis (Raju, 2008).
Wissenschaftliche Forschungsanwendungen
Environmental Analysis
A study by Houdier et al. (2000) discusses the use of a molecular probe for trace measurement of carbonyl compounds (aldehydes and ketones) in water samples, which highlights the importance of related chemical compounds in environmental analysis. This probe enables the detection of very low concentrations of formaldehyde and other carbonyls in environmental water samples, including snow, ice, and cloud water, contributing to our understanding of atmospheric chemistry and environmental pollution (Houdier, Perrier, Defrancq, & Legrand, 2000).
Medicinal Chemistry
Research in medicinal chemistry has explored the synthesis and evaluation of compounds structurally related to "2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide" for their therapeutic potential. For instance, Pękala et al. (2011) synthesized a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and investigated their anticonvulsant activity, demonstrating the medicinal applications of these compounds (Pękala, Waszkielewicz, Szneler, Walczak, & Marona, 2011).
Material Science
In material science, the synthesis and application of novel compounds for the development of hybrid materials and coatings have been studied. Batibay et al. (2020) discussed the synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide for the preparation of PMMA hybrid networks in the air atmosphere. This research indicates the role of chemically modified acetamides in improving material properties like thermal stability and robustness of polymer/filler networks (Batibay, Gunkara, Ocal, & Arsu, 2020).
Herbicide Action
The action of chloroacetanilide herbicides and their metabolic studies are crucial for understanding their environmental impact and safety. Latli and Casida (1995) reported on the radiosynthesis of the chloroacetanilide herbicide acetochlor, which is closely related to the chemical structure , for studies on its metabolism and mode of action. This research contributes to the development of safer and more effective herbicidal compounds (Latli & Casida, 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-6-13(8-12(11)2)19-10-15(17)16-9-14-4-3-7-18-14/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXAUIXWZSKDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)

![3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)
![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)

![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)